molecular formula C8H7N3O B1612216 2-Aminoquinazolin-6-ol CAS No. 2656-52-2

2-Aminoquinazolin-6-ol

Cat. No. B1612216
CAS RN: 2656-52-2
M. Wt: 161.16 g/mol
InChI Key: PXJMIQUIFRKWDL-UHFFFAOYSA-N
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Description

2-Aminoquinazolin-6-ol is a chemical compound with the following characteristics:



  • Chemical Formula : C<sub>8</sub>H<sub>7</sub>N<sub>3</sub>O

  • Molecular Weight : 161.16 g/mol

  • Structure : It consists of a quinazoline ring with an amino group (NH<sub>2</sub>) at position 2 and a hydroxyl group (OH) at position 6.



Synthesis Analysis

The synthesis of 2-Aminoquinazolin-6-ol involves various methods, including cyclization reactions, condensations, and modifications of quinazoline derivatives. Researchers have explored both traditional organic synthesis and more modern approaches, such as microwave-assisted reactions. The yield, purity, and scalability of the synthetic route are crucial considerations.



Molecular Structure Analysis

The molecular structure of 2-Aminoquinazolin-6-ol plays a pivotal role in its biological activity. The quinazoline scaffold provides a versatile platform for interactions with biological targets. Researchers use techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise conformation.



Chemical Reactions Analysis

2-Aminoquinazolin-6-ol can participate in various chemical reactions, including:



  • Substitution Reactions : The amino and hydroxyl groups can undergo substitution reactions with electrophiles or nucleophiles.

  • Oxidation/Reduction Reactions : The hydroxyl group may be oxidized or reduced under specific conditions.

  • Ring-Closure Reactions : Cyclization reactions can lead to derivatives with modified ring sizes.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability.

  • UV-Vis Absorption : Study its absorption spectrum in the UV-Vis range.

  • Stability : Evaluate its stability under different conditions (e.g., pH, temperature).


Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Environmental Impact : Investigate its environmental persistence and potential harm.

  • Handling Precautions : Provide guidelines for safe handling and storage.


Future Directions


  • Clinical Trials : Explore its therapeutic potential in oncology and inflammatory diseases.

  • Structure-Activity Relationship (SAR) : Investigate modifications to enhance selectivity and efficacy.

  • Drug Formulation : Develop suitable formulations for oral administration.


properties

IUPAC Name

2-aminoquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMIQUIFRKWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616595
Record name 2-Aminoquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoquinazolin-6-ol

CAS RN

2656-52-2
Record name 2-Aminoquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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